2-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
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Overview
Description
2-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE is a complex organic compound that belongs to the class of pyrazolotriazoles This compound is characterized by its unique structure, which includes a hexahydropyrazolo[1,2-a][1,2,4]triazol-1-one core substituted with 4-chlorophenyl and 2-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hexahydropyrazolo[1,2-a][1,2,4]triazol-1-one core, followed by the introduction of the 4-chlorophenyl and 2-methoxyphenyl substituents. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce the fully reduced hexahydropyrazolo[1,2-a][1,2,4]triazol-1-one derivative.
Scientific Research Applications
2-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-3-(2-METHOXYPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE
- 2-(4-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE
Uniqueness
Compared to similar compounds, 2-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18ClN3O2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(2-methoxyphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-16-6-3-2-5-15(16)17-20-11-4-12-21(20)18(23)22(17)14-9-7-13(19)8-10-14/h2-3,5-10,17H,4,11-12H2,1H3 |
InChI Key |
FEELKJYKAZUTLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2N3CCCN3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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